N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1421457-34-2
VCID: VC4493674
InChI: InChI=1S/C16H12F3N5O/c1-10-20-6-7-24(10)15-21-8-13(9-22-15)23-14(25)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3,(H,23,25)
SMILES: CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H12F3N5O
Molecular Weight: 347.301

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

CAS No.: 1421457-34-2

Cat. No.: VC4493674

Molecular Formula: C16H12F3N5O

Molecular Weight: 347.301

* For research use only. Not for human or veterinary use.

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide - 1421457-34-2

Specification

CAS No. 1421457-34-2
Molecular Formula C16H12F3N5O
Molecular Weight 347.301
IUPAC Name N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H12F3N5O/c1-10-20-6-7-24(10)15-21-8-13(9-22-15)23-14(25)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3,(H,23,25)
Standard InChI Key NHVRIFCTCLLUNM-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Synthesis and Preparation

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide would likely involve several steps:

  • Imidazole-Pyrimidine Coupling: This involves linking the imidazole and pyrimidine rings, potentially through a nucleophilic substitution reaction.

  • Benzamide Formation: The benzamide moiety can be formed by reacting a benzoyl chloride with an amine.

  • Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents.

Potential Applications

  • Pharmaceuticals: Compounds with similar structures are often explored for their biological activity, including potential roles as kinase inhibitors or other therapeutic agents.

  • Organic Synthesis: The compound's complex structure makes it a candidate for studying advanced organic synthesis techniques.

Research Findings

While specific research findings on N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide are not available, related compounds have shown promise in various biological assays. For example, benzamides with heteroaryl substituents have been investigated for their kinase inhibitory activity .

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:

CompoundMolecular WeightMolecular FormulaPotential Application
Related BenzamidesVariesCxHyNzOwKinase Inhibition
Imidazole-Pyrimidine DerivativesVariesCxHyNzPharmaceutical Research

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